molecular formula C19H24N4O B4930656 N-(3,5-dimethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide

N-(3,5-dimethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide

Cat. No.: B4930656
M. Wt: 324.4 g/mol
InChI Key: XMHVEMJSXHUMBV-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a pyridine moiety, and a dimethylphenyl group

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-15-11-16(2)13-18(12-15)21-19(24)23-9-7-22(8-10-23)14-17-3-5-20-6-4-17/h3-6,11-13H,7-10,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHVEMJSXHUMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with 4-chloromethylpyridine in the presence of a base like potassium carbonate.

    Attachment of the Dimethylphenyl Group: The final step involves the acylation of the piperazine derivative with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted piperazine derivatives with new functional groups.

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Studied for its potential therapeutic effects, including its role as a potential drug candidate for treating neurological disorders.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide: shares structural similarities with other piperazine derivatives, such as:

Uniqueness

  • The unique combination of the dimethylphenyl group and the pyridinylmethyl moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and potential applications.

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